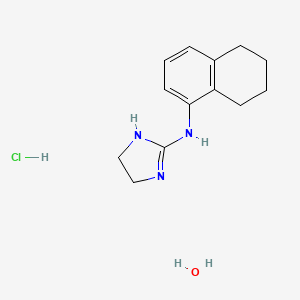
Chlorhydrate de tramazoline monohydraté
Vue d'ensemble
Description
Tramazoline hydrochloride monohydrate is a chemical compound used primarily in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus, providing relief from nasal congestion . The compound was patented in 1961 and came into medical use in 1962 .
Applications De Recherche Scientifique
Tramazoline hydrochloride monohydrate has several scientific research applications:
Mécanisme D'action
Target of Action
Tramazoline hydrochloride monohydrate primarily targets the α-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that regulates various involuntary body functions .
Mode of Action
As an α-adrenergic receptor agonist, tramazoline hydrochloride monohydrate binds to these receptors and activates them . This activation leads to a vasoconstricting effect, which means it causes the blood vessels to narrow . As a result, it rapidly reduces the swelling of the nasal mucosa .
Biochemical Pathways
Its action as an α-adrenergic receptor agonist suggests that it may influence the pathways related to the regulation of blood vessel diameter and nasal mucus secretion .
Pharmacokinetics
Given its use as a nasal decongestant, it can be inferred that it is likely to be rapidly absorbed through the nasal mucosa and distributed locally to exert its effects .
Result of Action
The activation of α-adrenergic receptors by tramazoline hydrochloride monohydrate leads to the constriction of blood vessels in the nasal passages. This reduces blood flow to the nasal mucosa, thereby decreasing swelling and congestion . Additionally, it inhibits the secretion of nasal mucus, further alleviating symptoms of nasal congestion .
Analyse Biochimique
Biochemical Properties
Tramazoline hydrochloride monohydrate plays a significant role in biochemical reactions by interacting with α-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, tramazoline hydrochloride monohydrate stimulates vasoconstriction, reducing blood flow and subsequently decreasing mucus production . This interaction is crucial for its decongestant effect.
Cellular Effects
Tramazoline hydrochloride monohydrate affects various cell types and cellular processes. In nasal epithelial cells, it reduces mucus secretion by constricting blood vessels, which limits the fluid available for mucus production . Additionally, it influences cell signaling pathways by activating α-adrenergic receptors, leading to a cascade of intracellular events that result in reduced inflammation and congestion. This compound also impacts gene expression related to inflammatory responses, further aiding in its decongestant action .
Molecular Mechanism
At the molecular level, tramazoline hydrochloride monohydrate exerts its effects by binding to α-adrenergic receptors on the cell surface. This binding activates the receptor, leading to the activation of G-proteins and subsequent intracellular signaling pathways . These pathways result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and leading to vasoconstriction. The molecular structure of tramazoline hydrochloride monohydrate, with its positive charge dispersed over the nitrogen atoms, facilitates its binding to the receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tramazoline hydrochloride monohydrate change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its decongestant effects persist with repeated use, although tolerance may develop over time. In vitro and in vivo studies indicate that tramazoline hydrochloride monohydrate maintains its efficacy in reducing nasal congestion over extended periods .
Dosage Effects in Animal Models
The effects of tramazoline hydrochloride monohydrate vary with different dosages in animal models. At low doses, it effectively reduces nasal congestion without significant adverse effects . At higher doses, it may cause hypertension and other cardiovascular effects due to its systemic vasoconstrictive properties. Toxicity studies in animal models have shown that extremely high doses can lead to severe adverse effects, including cardiovascular complications .
Metabolic Pathways
Tramazoline hydrochloride monohydrate is metabolized primarily in the liver. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s metabolism can affect its efficacy and duration of action, with variations in metabolic rates potentially influencing individual responses to the drug .
Transport and Distribution
Within cells and tissues, tramazoline hydrochloride monohydrate is transported and distributed through the bloodstream. It binds to plasma proteins, which aids in its distribution to target tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its access to intracellular receptors. Its distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Tramazoline hydrochloride monohydrate localizes primarily to the cell membrane, where it interacts with α-adrenergic receptors . Its activity is dependent on its ability to reach these receptors and initiate signaling pathways. Post-translational modifications and targeting signals may influence its localization and function, ensuring that it reaches the appropriate cellular compartments for optimal activity .
Méthodes De Préparation
The synthesis of tramazoline hydrochloride monohydrate involves the reaction of 4,5-dihydro-1H-imidazol-2-amine with 5,6,7,8-tetrahydronaphthalen-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Tramazoline hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert tramazoline hydrochloride monohydrate into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Tramazoline hydrochloride monohydrate is similar to other α-adrenergic agonists such as phenylephrine and oxymetazoline. it is unique in its specific binding affinity and the duration of its decongestant effects . Similar compounds include:
Phenylephrine: Another α-adrenergic agonist used in nasal decongestants.
Oxymetazoline: A long-acting α-adrenergic agonist used in nasal sprays.
Xylometazoline: An α-adrenergic agonist with similar applications in nasal decongestants.
Propriétés
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPYEAXJRLQOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225188 | |
| Record name | Tramazoline hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74195-73-6 | |
| Record name | Tramazoline hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramazoline hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5,6,7,8)-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMAZOLINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DF5N42U1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of tramazoline hydrochloride monohydrate?
A1: Tramazoline hydrochloride monohydrate crystallizes in the orthorhombic space group Pbca. [] The unit cell dimensions are a=21.5224(11) Å, b=8.9251(2) Å, and c=14.7149(4) Å. [] The crystal structure contains eight molecules per unit cell (Z=8). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B1258280.png)



![(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)
![(1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1258287.png)

![3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester](/img/structure/B1258290.png)

![1-Cyclopropyl-7-[2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1258295.png)


